molecular formula C19H28N2O3 B2488668 3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one CAS No. 2418715-66-7

3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one

Cat. No.: B2488668
CAS No.: 2418715-66-7
M. Wt: 332.444
InChI Key: AAZOXTGBSOCFCN-UHFFFAOYSA-N
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Description

3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one is a complex organic compound with the molecular formula C19H28N2O3 and a molecular weight of 332.444 g/mol. This compound features an aziridine ring, a phenoxy group, and an azepanone ring, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one involves several steps, typically starting with the preparation of the aziridine ring. The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions. The phenoxy group is then introduced via a nucleophilic substitution reaction, where the aziridine ring reacts with a phenol derivative. Finally, the azepanone ring is formed through a cyclization reaction, often involving a lactamization process.

Chemical Reactions Analysis

3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can open the ring and form new bonds.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the azepanone ring and the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or the disruption of cellular processes. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one can be compared with other similar compounds, such as:

    Aziridine derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity and biological activities.

    Phenoxy compounds: Compounds with phenoxy groups are known for their diverse chemical and biological properties.

    Azepanone derivatives: These compounds contain the azepanone ring and are studied for their potential therapeutic applications.

Properties

IUPAC Name

3-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-14(2)11-21-12-15(21)13-23-16-6-8-17(9-7-16)24-18-5-3-4-10-20-19(18)22/h6-9,14-15,18H,3-5,10-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZOXTGBSOCFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=C(C=C2)OC3CCCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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